molecular formula C13H8F3N3O2S B14588925 1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene CAS No. 61174-50-3

1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene

Cat. No.: B14588925
CAS No.: 61174-50-3
M. Wt: 327.28 g/mol
InChI Key: RGZMEVQUUUWVKY-UHFFFAOYSA-N
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Description

1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in organic synthesis and materials science. The presence of the trifluoromethyl group and the sulfonyl group in this compound adds to its unique chemical properties, making it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of an aryl diazonium salt with sodium azide (NaN₃) or trimethylsilyl azide (Me₃SiN₃) to form the corresponding aryl azide . The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Cycloaddition Reactions: Azides are known to undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃), trimethylsilyl azide (Me₃SiN₃)

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

Major Products

    Triazoles: Formed from cycloaddition reactions

    Amines: Formed from reduction reactions

Scientific Research Applications

1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene involves its reactivity as an azide. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in click chemistry. The trifluoromethyl and sulfonyl groups can influence the electronic properties of the compound, making it a versatile intermediate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene is unique due to the presence of both the trifluoromethyl and sulfonyl groups. These functional groups enhance its reactivity and make it suitable for a wide range of applications in organic synthesis, materials science, and medicinal chemistry.

Properties

CAS No.

61174-50-3

Molecular Formula

C13H8F3N3O2S

Molecular Weight

327.28 g/mol

IUPAC Name

1-azido-2-[3-(trifluoromethyl)phenyl]sulfonylbenzene

InChI

InChI=1S/C13H8F3N3O2S/c14-13(15,16)9-4-3-5-10(8-9)22(20,21)12-7-2-1-6-11(12)18-19-17/h1-8H

InChI Key

RGZMEVQUUUWVKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=[N+]=[N-])S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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